molecular formula C15H16BrN3O4 B11122151 Oxo-piperidin-1-yl-acetic acid (6-bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazide

Oxo-piperidin-1-yl-acetic acid (6-bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazide

Cat. No.: B11122151
M. Wt: 382.21 g/mol
InChI Key: NSCPKBYLYUSAPI-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo-piperidin-1-yl-acetic acid (6-bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazide is a complex organic compound that features a piperidine ring, a benzo-dioxole moiety, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo-piperidin-1-yl-acetic acid (6-bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.

    Introduction of the Benzo-dioxole Moiety: The benzo-dioxole moiety can be introduced through a condensation reaction between catechol and formaldehyde, followed by bromination to introduce the bromo substituent.

    Formation of the Hydrazide Group: The hydrazide group can be introduced by reacting the corresponding acid chloride with hydrazine hydrate.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with the benzo-dioxole derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzo-dioxole moiety.

    Reduction: Reduction reactions can target the hydrazide group, converting it to an amine.

    Substitution: The bromo substituent on the benzo-dioxole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydrazide group may play a role in binding to these targets, while the piperidine and benzo-dioxole moieties may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid share the piperidine ring structure.

    Benzo-dioxole derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid share the benzo-dioxole moiety.

    Hydrazide derivatives: Compounds such as isonicotinic acid hydrazide share the hydrazide functional group.

Uniqueness

Oxo-piperidin-1-yl-acetic acid (6-bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazide is unique due to the combination of these three distinct moieties in a single molecule, which may confer unique chemical and biological properties not seen in other compounds.

Properties

Molecular Formula

C15H16BrN3O4

Molecular Weight

382.21 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-oxo-2-piperidin-1-ylacetamide

InChI

InChI=1S/C15H16BrN3O4/c16-11-7-13-12(22-9-23-13)6-10(11)8-17-18-14(20)15(21)19-4-2-1-3-5-19/h6-8H,1-5,9H2,(H,18,20)/b17-8+

InChI Key

NSCPKBYLYUSAPI-CAOOACKPSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.